molecular formula C7H13F3N2O4S B8629020 1-(Methylsulfonyl)piperazine trifluoroacetate

1-(Methylsulfonyl)piperazine trifluoroacetate

Cat. No. B8629020
M. Wt: 278.25 g/mol
InChI Key: FIQCXGDQQCBSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)piperazine trifluoroacetate is a useful research compound. Its molecular formula is C7H13F3N2O4S and its molecular weight is 278.25 g/mol. The purity is usually 95%.
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properties

Product Name

1-(Methylsulfonyl)piperazine trifluoroacetate

Molecular Formula

C7H13F3N2O4S

Molecular Weight

278.25 g/mol

IUPAC Name

1-methylsulfonylpiperazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2O2S.C2HF3O2/c1-10(8,9)7-4-2-6-3-5-7;3-2(4,5)1(6)7/h6H,2-5H2,1H3;(H,6,7)

InChI Key

FIQCXGDQQCBSAJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-tert-butyloxycarbonylpiperazine (1.0 g, 5.34 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (1.45 mL, 10.68 mmol), followed by methanesulfonyl chloride (0.50 mL, 6.44 mmol) in 5 mL of ether were added, and stirred at 0° C. for 1 hour and at room temperature for 2 hours. Solvents were removed and 40 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with brine (30 mL×3) and dried over anhydrous sodium sulfate. After filtered, the filtrate was concentrated in vacuo to yield 1.314 g of N-tert-butyloxycarbonyl-N'-methanesulfonyl-piperazine in 93% yield. MS m/z M+NH4 =282. H1 -NMR (in CDCl3) δ=1.48 (s, 9H, Boc), 2.79 (s, 3H, S-CH3), 3.18 (t, 4H, piperazine), 3.55 (t, 4H, piperazine). The obtained N-tert-butyloxycarbonyl-N'-methanesulfonyl-piperazine (1.3 g, 4.97 mmol) was dissolved in 10 mL of 20% trifluoroacetic acid in methylene chloride and stirred at room temperature for 30 minutes. Solvent and trifluoroacetic acid were removed to obtain N-methanesulfonylpiperazine trifluoroacetic acid salt in quantitative yield. MS m/z M+H=165, H1 -NMR (in MeOH-d4) δ=2.95 (s, 3H, S-CH3), 3.35 (m, 4H, piperazine), 3.5 (m, 4H, piperazine). The obtained N-methanesulfonylpiperazine trifluoroacetic acid salt (2.2 g) was dissolved in 30 mL of acetonitrile and cooled in an ice bath. Solid sodium bicarbonate was added to the acetonitrile solution and stirred for 2 hours. Solid was filtered off and the filtrate was concentrated in vacuo to yield N-methanesulfonylpiperazine in quantitative yield. MS m/z M+H=165, M+NH4 =182; H1 -NMR (in MeOH-d4) δ=2.85 (s, 3H, S-CH3), 2.95 (t, 4H, 3.22 (t, 4H, piperazine). Following the procedure of Example 6, but replacing 1-benzylpiperazine with 1-methanesulfonylpiperazine, provides the desired compound. The product of Example 3 (2.1 g, 2.03 mmol), base-treated salt free form of 1-methanesulfonylpiperazine (999 mg, 6.09 mmol), and triethylamine (0.85 mL, 6.09 mmol) in 10 mL of methylene chloride are used. The obtained product (1.0 g) is treated with 48%-HF (4 mL) in 35 mL of acetonitrile in the procedure described in Example 5 to yield the pure title compound.
Quantity
1.3 g
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reactant
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10 mL
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